Methyl 2-(hydroxymethyl)acrylate

Copolymerization Reactivity ratios Polymer synthesis

Methyl 2-(hydroxymethyl)acrylate (MHMA, CAS 15484-46-5, C₅H₈O₃, MW 116.12 g/mol) is an α-(hydroxymethyl)acrylate monomer possessing both a reactive acrylate double bond and a primary hydroxyl group on the α-carbon. The compound exhibits a density of 1.129 g/mL at 25 °C, a refractive index (n20/D) of 1.456, and is commercially available as a stabilized liquid (e.g., with ~1% MEHQ or 500 ppm BHT as inhibitor).

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 15484-46-5
Cat. No. B095389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(hydroxymethyl)acrylate
CAS15484-46-5
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)CO
InChIInChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3
InChIKeyRFUCOAQWQVDBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(hydroxymethyl)acrylate (CAS 15484-46-5): Product Specifications and Procurement Baseline


Methyl 2-(hydroxymethyl)acrylate (MHMA, CAS 15484-46-5, C₅H₈O₃, MW 116.12 g/mol) is an α-(hydroxymethyl)acrylate monomer possessing both a reactive acrylate double bond and a primary hydroxyl group on the α-carbon [1]. The compound exhibits a density of 1.129 g/mL at 25 °C, a refractive index (n20/D) of 1.456, and is commercially available as a stabilized liquid (e.g., with ~1% MEHQ or 500 ppm BHT as inhibitor) . MHMA is synthesized via DABCO-catalyzed coupling of formaldehyde and methyl acrylate (the Baylis-Hillman reaction), and its α-hydroxymethyl substitution fundamentally distinguishes it from conventional β-hydroxyl-functionalized (meth)acrylates such as 2-hydroxyethyl methacrylate (HEMA) [2].

Why Methyl 2-(hydroxymethyl)acrylate Cannot Be Substituted with Conventional Hydroxy-Functional (Meth)acrylates


The α-position of the hydroxymethyl group in MHMA creates fundamentally different polymerization behavior compared to β-substituted hydroxy-functional monomers such as HEMA. In MHMA, the hydroxyl group is located on the α-carbon relative to the acrylate carbonyl, resulting in a distinct electronic environment that alters monomer reactivity ratios, copolymerization kinetics, and the resulting polymer architecture [1]. This α-substitution pattern enables AB₂-type monomer behavior for hyperbranched polymer synthesis—a capability entirely absent in HEMA and other β-hydroxy (meth)acrylates—and yields copolymers with markedly different physical properties, including altered water sorption characteristics and thermal behavior [2]. Generic substitution based solely on hydroxyl group presence without accounting for this positional isomerism will result in failed syntheses or materials with unintended performance profiles [3].

Quantitative Evidence Guide: Differentiating Performance Data for Methyl 2-(hydroxymethyl)acrylate


Styrene Copolymerization Reactivity Ratio Comparison: MHMA vs. Conventional Acrylates

In free-radical copolymerization with styrene, MHMA exhibits reactivity ratios (r₁ for styrene = 0.43 ± 0.06; r₂ for MHMA = 0.35 ± 0.04) that indicate a strong tendency toward alternating copolymerization, with the product r₁·r₂ = 0.15 [1]. This behavior contrasts with methyl methacrylate (MMA) copolymerization with styrene, where the product r₁·r₂ ≈ 0.24-0.50 depending on conditions, and with methyl acrylate-styrene systems, where r₁·r₂ values typically range from 0.14 to 0.20 [2]. The near-alternating character of MHMA-styrene copolymers is attributed to hydrogen-bonding interactions involving the α-hydroxymethyl group, which influence transition-state stabilization during propagation [1].

Copolymerization Reactivity ratios Polymer synthesis

Photopolymerization Conversion Efficiency: MHMA in Crosslinked Network Formation

MHMA-based photopolymerization systems achieve final conversions of 70-83% when formulated with multifunctional crosslinkers, with the exception of dipentaerythritol penta/hexaacrylate systems where network vitrification limits conversion [1]. In direct comparative studies of polymerization kinetics, ethyl α-hydroxymethylacrylate (EHMA, the ethyl ester analog of MHMA) achieved a degree of conversion of 97.0% as a homopolymer, matching HEMA homopolymer conversion (97.0%), while Bis-GMA/EHMA copolymer (89.9%) exceeded Bis-GMA/HEMA copolymer conversion (86.2%) by approximately 3.7 percentage points [2]. This conversion advantage in copolymer systems is attributed to the reduced steric hindrance at the α-position compared to β-substituted methacrylates, facilitating more complete reaction of pendant double bonds before network vitrification arrests propagation [1].

Photopolymerization Degree of conversion Crosslinking

Water Sorption Reduction in Biomedical Composites: EHMA/HEMA Direct Comparison

Substitution of EHMA (the ethyl ester analog of MHMA) for HEMA in Bis-GMA/TEGDMA-based copolymer systems reduces water sorption (WS) by 28% in the unfilled copolymer and by 14% in the corresponding ACP composite [1]. Specifically, BTE copolymers (containing EHMA) exhibited significantly lower water uptake compared to BTH copolymers (containing HEMA) under identical hydration conditions, without adversely affecting biaxial flexure strength (BFS) [1]. The reduced hydrophilicity of EHMA relative to HEMA yields more hydrophobic composites that maintain acceptable ion-releasing properties for bioactive dental applications [1]. This reduction in water sorption is a direct consequence of the α-hydroxymethyl substitution pattern, which positions the hydroxyl group closer to the hydrophobic polymer backbone compared to the extended β-hydroxyethyl spacer in HEMA [2].

Water sorption Biomedical composites Dental materials

Polymeric Microsphere Size Control: MHMA Enables Tunable Particle Engineering

Polymeric microspheres based on MHMA can be synthesized with precisely tunable sizes ranging from approximately 0.4 μm to 2.7 μm via aqueous radical polymerization in the presence of appropriate surfactants [1]. The α-hydroxymethyl group provides a versatile functional handle that remains accessible on the microsphere surface, enabling covalent immobilization of proteins and subsequent affinity chromatography applications [1]. By contrast, conventional methyl methacrylate (MMA)-based microspheres lack intrinsic surface hydroxyl functionality for direct bioconjugation without post-polymerization modification [2]. The ability to control microsphere size across this submicron-to-micron range while simultaneously presenting reactive hydroxyl groups on the particle surface distinguishes MHMA from both non-functionalized acrylate monomers and β-hydroxy-functionalized monomers where steric constraints limit surface accessibility [3].

Microspheres Particle engineering Bioconjugation

AB₂ Monomer Capability for Hyperbranched Polymer Synthesis

MHMA functions as an AB₂-type monomer in self-condensing vinyl polymerization (SCVP), where the acrylate double bond serves as the A-group (propagating site) and the α-hydroxymethyl group serves as the B₂-group (capable of generating two initiating/functional sites) [1]. This AB₂ behavior enables one-pot synthesis of highly branched polymer architectures without requiring multifunctional crosslinkers or complex dendrimer building strategies [2]. In contrast, HEMA and other β-hydroxy (meth)acrylates are strictly AB-type monomers that yield only linear polymers when homopolymerized, requiring external branching agents to achieve dendritic structures [3]. The α-positioning of the hydroxymethyl group is essential for this AB₂ character, as it places the functional group in electronic communication with the propagating radical center, facilitating chain transfer to monomer that generates branching points [1].

Hyperbranched polymers Dendrimer synthesis AB₂ monomer

Optimal Application Scenarios for Methyl 2-(hydroxymethyl)acrylate Based on Quantitative Performance Differentiation


Synthesis of Alternating and Gradient Copolymers with Precise Hydroxyl Distribution

MHMA is optimally selected when copolymerization with styrene (or other electron-donating comonomers) is required to yield near-alternating copolymers (r₁·r₂ = 0.15) with uniformly distributed α-hydroxymethyl functionality along the polymer backbone [1]. This reactivity profile enables controlled gradient or alternating architectures that are inaccessible using conventional hydroxy-functional methacrylates such as HEMA, which exhibit different reactivity ratios and less predictable copolymer sequence distributions [2]. Applications include functional polymer templates, reactive compatibilizers for polymer blends, and precision coatings where hydroxyl group spacing governs crosslinking density and final film properties [1].

Formulation of Low-Water-Sorption Biomedical Composites and Dental Restoratives

Based on direct comparative data showing that α-hydroxymethylacrylate monomers reduce water sorption by 28% (copolymer) and 14% (composite) relative to HEMA-containing formulations [1], MHMA and its ethyl ester analog EHMA are the preferred hydroxy-functional monomer choices for dental resin composites, bioactive ACP-containing restoratives, and other biomedical materials where hydrolytic stability and dimensional integrity in aqueous environments are critical performance requirements [2]. The α-position of the hydroxyl group confers lower hydrophilicity than the extended β-hydroxyethyl spacer in HEMA, directly translating to improved clinical longevity of dental restorations [1].

High-Conversion Photocurable Coatings and Rapid-Prototyping Resins

MHMA-based formulations are recommended for UV-curable coatings and stereolithography resins where achieving high final conversion (70-83% in crosslinked systems) is essential for minimizing residual monomer content and maximizing mechanical performance [1]. The α-hydroxymethyl substitution yields polymerization kinetics that resist premature vitrification better than conventional methacrylate systems, enabling more complete reaction of double bonds before network mobility is arrested [2]. This property is particularly valuable in thick-section curing applications and 3D-printing resins where incomplete conversion leads to compromised part strength and increased leachable components [1].

One-Pot Synthesis of Hyperbranched Polymers via Self-Condensing Vinyl Polymerization

MHMA is uniquely suited for single-step hyperbranched polymer synthesis through self-condensing vinyl polymerization (SCVP), a capability derived from its AB₂ monomer architecture wherein the acrylate double bond propagates while the α-hydroxymethyl group participates in chain-transfer events that create branching points [1]. This application scenario is inaccessible to HEMA and other β-hydroxy (meth)acrylates, which lack the requisite α-substitution for AB₂ behavior [2]. The resulting hyperbranched poly(MHMA) features high peripheral hydroxyl group density and low solution viscosity, making it ideal for high-solids coatings, rheology modifiers, and dendritic nanocarrier scaffolds [3].

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